N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine
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Overview
Description
N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chloro-4-fluorobenzyl group and a methylamine group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), various nucleophiles
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced aromatic ring or functional groups
Substitution: Substituted derivatives with different nucleophiles
Scientific Research Applications
N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
- N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-2-amine
- N-(3-Chloro-4-fluorobenzyl)-N-ethylpyrrolidin-3-amine
- N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-ol
These compounds share structural similarities but differ in the position or nature of the substituents on the pyrrolidine ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-16(10-4-5-15-7-10)8-9-2-3-12(14)11(13)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQLVQSYLUMLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)Cl)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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